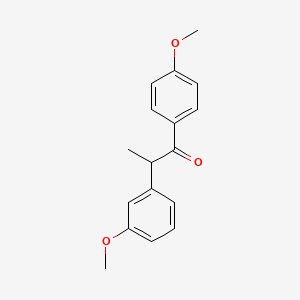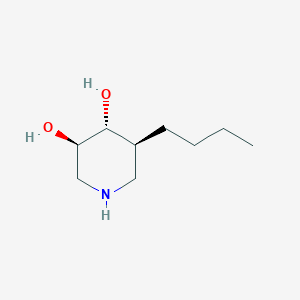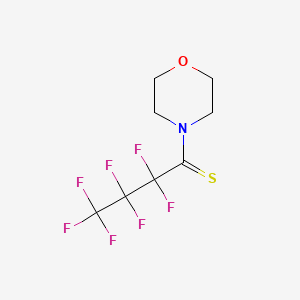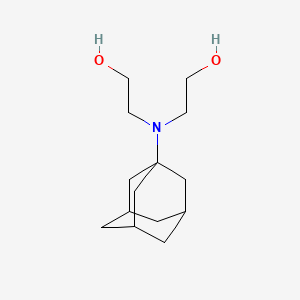
7-(2-(Benzylsulfinyl)ethyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(Benzylsulfinyl)ethyl)theophylline is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of a benzylsulfinyl group to the theophylline molecule enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-(Benzylsulfinyl)ethyl)theophylline typically involves the reaction of theophylline with benzylsulfinyl ethyl halide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions: 7-(2-(Benzylsulfinyl)ethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The benzylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group, reverting to the parent theophylline structure.
Substitution: The benzylsulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the parent theophylline structure.
Substitution: Formation of various substituted theophylline derivatives depending on the substituent introduced.
Scientific Research Applications
7-(2-(Benzylsulfinyl)ethyl)theophylline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and as a bronchodilator.
Industry: Utilized in the development of controlled-release formulations for sustained drug delivery.
Mechanism of Action
The mechanism of action of 7-(2-(Benzylsulfinyl)ethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in smooth muscle cells, resulting in bronchodilation. Additionally, it blocks adenosine receptors, preventing bronchoconstriction mediated by adenosine. The benzylsulfinyl group may enhance its binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Theophylline: The parent compound, primarily used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects but different potency and duration of action.
Theobromine: A methylxanthine found in cocoa, with milder effects compared to theophylline and caffeine.
Uniqueness: 7-(2-(Benzylsulfinyl)ethyl)theophylline stands out due to the presence of the benzylsulfinyl group, which enhances its chemical stability and potentially its pharmacological properties. This modification allows for more targeted research applications and the development of novel therapeutic agents .
Properties
CAS No. |
3810-41-1 |
|---|---|
Molecular Formula |
C16H18N4O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-(2-benzylsulfinylethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N4O3S/c1-18-14-13(15(21)19(2)16(18)22)20(11-17-14)8-9-24(23)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
VALLJNKYTHDMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCS(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
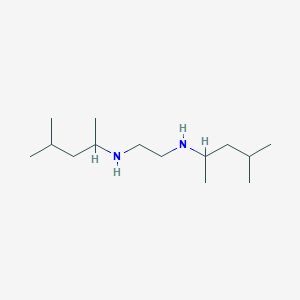

![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)
![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
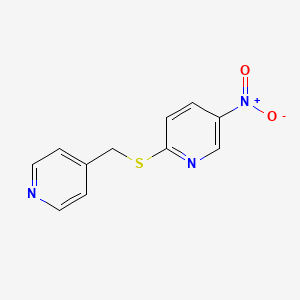
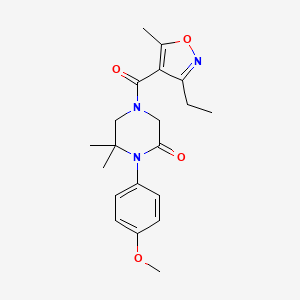
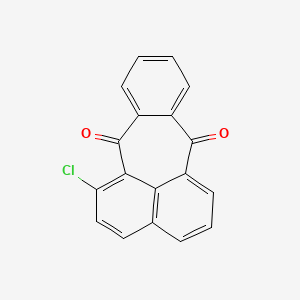
phosphane}](/img/structure/B14171509.png)
